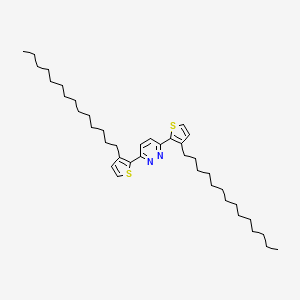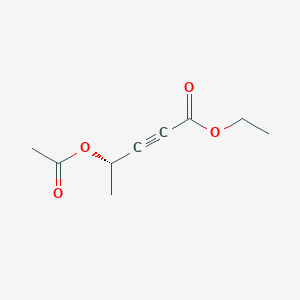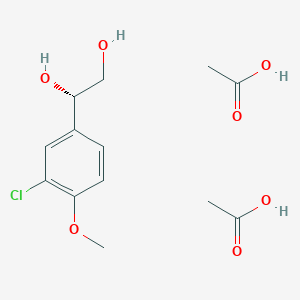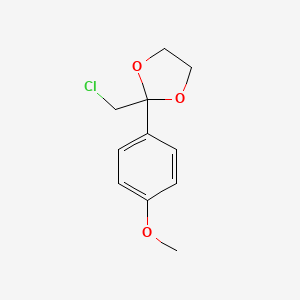![molecular formula C12H14BrNO4 B12593197 Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate CAS No. 577973-96-7](/img/structure/B12593197.png)
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate is an organic compound with the molecular formula C12H14BrNO4. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a bromine atom attached to the alpha carbon of the ester. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Bromination: The protected amino acid is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted ethyl {[(benzyloxy)carbonyl]amino}acetates.
Reduction: Ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: Ethyl (amino)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with active site residues.
Chemical Synthesis: Acts as a building block in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The benzyloxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl {[(benzyloxy)carbonyl]amino}(bromo)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl {[(benzyloxy)carbonyl]amino}(chloro)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Eigenschaften
CAS-Nummer |
577973-96-7 |
|---|---|
Molekularformel |
C12H14BrNO4 |
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-2-17-11(15)10(13)14-12(16)18-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16) |
InChI-Schlüssel |
HWZKGKWTKISCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)



![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)

![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
